molecular formula C4H7N B095000 3-Pyrroline CAS No. 109-96-6

3-Pyrroline

Cat. No. B095000
Key on ui cas rn: 109-96-6
M. Wt: 69.11 g/mol
InChI Key: JVQIKJMSUIMUDI-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In dichloromethane (20 ml), 3-pyrroline (1.1 ml) was dissolved, followed by the addition of triethylamine (2.6 ml) and methyl chloroformate (1.2 ml) under ice cooling. The resulting mixture was stirred at room temperature for 17 hours. The residue obtained by distilling the reaction mixture under reduced pressure was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1), whereby the title compound (0.95 g, 52%) was obtained.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4][CH3:5])[CH3:2].Cl[C:9]([O:11][CH3:12])=[O:10]>ClCCl.N1CC=CC1>[CH3:12][O:11][C:9]([N:3]1[CH2:4][CH:5]=[CH:2][CH2:1]1)=[O:10]

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC(=O)OC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.1 mL
Type
solvent
Smiles
N1CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (hexane:ethyl acetate=4:1), whereby the title compound (0.95 g, 52%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
COC(=O)N1CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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